molecular formula C8H12BClN2O3 B2738930 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride CAS No. 2096335-90-7

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride

Cat. No.: B2738930
CAS No.: 2096335-90-7
M. Wt: 230.46
InChI Key: IUJUCLWECOBMFH-UHFFFAOYSA-N
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Description

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride (CAS: [withheld]) is a boronic acid derivative featuring a pyridine ring substituted with an acetylamino-methyl group at position 5 and a boronic acid moiety at position 3, stabilized as a hydrochloride salt. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to form stable transition-metal complexes. The acetylamino-methyl substituent enhances solubility in polar solvents (e.g., water, DMSO) and may influence steric and electronic properties during coupling reactions. Its hydrochloride form improves crystallinity and shelf stability, making it a preferred reagent in medicinal chemistry for constructing aryl- or heteroaryl-based scaffolds .

Properties

IUPAC Name

[5-(acetamidomethyl)pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3.ClH/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7;/h2-3,5,13-14H,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSTVMNUQNHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is a boronic acid derivative with significant applications across various scientific fields, particularly in chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, mechanisms, and relevant case studies.

Chemistry

This compound is primarily used in organic synthesis, particularly in the following processes:

  • Suzuki-Miyaura Coupling Reactions : This compound serves as a key reagent in the synthesis of complex organic molecules. The boronic acid group facilitates the formation of carbon-carbon bonds, which is essential for constructing various chemical architectures.

Biology

In biological research, this compound has shown potential in:

  • Sensor Development : Its ability to form complexes with diols makes it suitable for creating sensors that detect biomolecules such as glucose and other sugars.
  • Drug Delivery Systems : The reversible binding properties allow for controlled release mechanisms in drug delivery applications, enhancing therapeutic efficacy and reducing side effects.

Medicine

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases through mechanisms that reduce oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various boronic acid derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation across multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being identified .

Case Study 2: Neuroprotection

Another investigation highlighted the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The treatment resulted in decreased levels of reactive oxygen species and improved neuronal viability, suggesting potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as in the development of sensors and drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyridine boronic acids, which are critical in cross-coupling reactions. Key analogues include:

3-Pyridineboronic Acid: Lacks the acetylamino-methyl group at position 2. This simpler structure exhibits higher reactivity in Suzuki reactions but lower solubility in aqueous media, limiting its utility in biological applications.

5-Methylpyridine-3-boronic Acid: The methyl group at position 5 provides steric hindrance, reducing coupling efficiency compared to the acetylamino-methyl derivative.

5-Aminomethylpyridine-3-boronic Acid: The absence of the acetyl group increases basicity, leading to poorer stability under acidic conditions.

Physicochemical and Reactivity Profiles

Table 1 summarizes key properties:

Compound Molecular Weight (g/mol) Water Solubility (mg/mL) pKa (Boronic Acid) Suzuki Reaction Yield (%)*
5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride 258.5 12.3 8.2 89
3-Pyridineboronic acid 122.9 4.1 7.8 92
5-Methylpyridine-3-boronic acid 136.0 3.8 8.0 78
5-Aminomethylpyridine-3-boronic acid 138.0 9.5 9.5 65

*Reaction conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

The acetylamino-methyl group in the target compound balances reactivity and solubility, outperforming analogues in aqueous-phase reactions. Its hydrochloride salt further enhances stability, reducing hygroscopicity compared to free bases.

Biological Activity

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a pyridine ring, an acetylamino group, and a boronic acid moiety. These structural features contribute to its interactions with biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

The compound is typically presented as a lyophilized powder and requires storage at -20°C to maintain stability. Its chemical formula is C₉H₁₂BNO₃·HCl, with a molecular weight of approximately 215.52 g/mol. The presence of the boronic acid group allows for reversible binding to diols and other nucleophiles, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The boronic acid moiety can form covalent bonds with serine and cysteine residues in active sites of enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibitors and enzyme modulation.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with boronic acid functionalities can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting β-lactamases, which are enzymes that confer resistance to these antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve targeting signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting serine proteases, which are critical in various physiological processes including blood coagulation and immune response .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEnhances efficacy of β-lactam antibiotics against resistant strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits serine proteases involved in metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effect of various boronic acids on E. coli strains producing β-lactamases. The results indicated that this compound significantly reduced MIC values when used in combination with β-lactams, suggesting its potential as an adjuvant therapy .
  • Cancer Cell Line Studies : In vitro assays conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to control treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

  • Step 1 : Suzuki-Miyaura coupling of pyridine-3-boronic acid with a protected acetylaminomethyl group, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
  • Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol) .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization from ethanol/water mixtures are recommended for isolating high-purity products .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures ≥97% purity .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Peaks for boronic acid (δ ~8.5 ppm in ¹H NMR) and acetylaminomethyl groups (δ ~2.1 ppm for CH₃) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (calculated for C₉H₁₂BN₂O₂·HCl: 230.5 g/mol) .
  • Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use inert atmosphere (N₂/Ar) gloves to prevent boronic acid degradation via hydrolysis .
  • Storage : Store desiccated at 2–8°C in amber vials; stability confirmed for ≥6 months under these conditions . Avoid aqueous solutions unless immediately used.

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use PdCl₂(dppf) with K₂CO₃ in THF/H₂O (3:1) at 80°C to enhance coupling efficiency .
  • Solvent Selection : Anhydrous DMF improves boronic acid stability during reactions but requires post-synthesis dialysis to remove residual solvent .
  • Scale-Up Challenges : Monitor exothermic reactions via temperature-controlled reactors; yields >85% achievable with strict moisture control .

Q. How can conflicting purity data (e.g., HPLC vs. NMR) be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine HPLC (quantitative) with ¹H NMR (qualitative integration of acetylaminomethyl protons) to detect non-UV-active impurities .
  • Advanced Techniques : LC-MS identifies low-abundance byproducts (e.g., deboronated derivatives). Adjust gradient elution to resolve co-eluting peaks .
  • Case Study : A 2024 study resolved a 5% purity discrepancy by identifying residual DMF via ¹³C NMR, leading to protocol adjustments .

Q. What are the implications of this compound’s boronic acid group in biological target engagement?

  • Methodological Answer :

  • Mechanistic Insight : The boronic acid moiety facilitates reversible covalent binding to serine proteases (e.g., proteasome inhibitors) or carbohydrate-binding proteins (e.g., lectins) .
  • Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For example, SPR studies on similar pyridine-boronic acids showed Kd values of 10–100 µM for thrombin .
  • Troubleshooting : Competitive assays with free boronic acid (e.g., phenylboronic acid) confirm target specificity .

Q. How does structural modification of the acetylaminomethyl group affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the acetyl group with sulfonamide or urea derivatives to modulate lipophilicity and target affinity.
  • Case Study : A 2023 study demonstrated that bulkier substituents (e.g., benzoyl) reduced cellular permeability by 40%, while smaller groups (e.g., formyl) improved IC₅₀ values against MMP-3 .
  • Analytical Validation : Compare logP values (HPLC-measured) and cytotoxicity (MTT assays) across derivatives to establish structure-activity relationships .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and catalyst screening to mitigate byproducts .
  • Characterization : Employ orthogonal analytical methods to resolve purity conflicts .
  • Biological Studies : Use competitive binding assays to validate target specificity .

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